molecular formula C8H13ClN2 B151400 3,4-Dimethylphenylhydrazine hydrochloride CAS No. 60481-51-8

3,4-Dimethylphenylhydrazine hydrochloride

Cat. No. B151400
CAS RN: 60481-51-8
M. Wt: 172.65 g/mol
InChI Key: YYMIOVAEQIEPET-UHFFFAOYSA-N
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Description

3,4-Dimethylphenylhydrazine hydrochloride is a chemical compound used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .


Synthesis Analysis

The synthesis of 3,4-Dimethylphenylhydrazine hydrochloride involves the reaction with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate. This reaction requires the reagent K2CO3 and the menstruum ethanol .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethylphenylhydrazine hydrochloride is C8H13ClN2 . More detailed structural information can be found in chemical databases .


Chemical Reactions Analysis

3,4-Dimethylphenylhydrazine hydrochloride reacts with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .


Physical And Chemical Properties Analysis

3,4-Dimethylphenylhydrazine hydrochloride is a white to pink or beige-brown powder . It has a molecular weight of 172.66 g/mol . It is slightly soluble in water .

Scientific Research Applications

Alzheimer's Disease Imaging

3,4-Dimethylphenylhydrazine hydrochloride is involved in the synthesis of [11C]J147, a potential PET agent for imaging Alzheimer's disease. The precursor desmethyl-J147 was synthesized from 3-hydroxybenzaldehyde and 2,4-dimethylphenylhydrazine hydrochloride in multiple steps with significant overall yield (Wang, Gao, & Zheng, 2013).

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

3,4-Dimethylphenylhydrazine hydrochloride is also used in the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. These compounds have shown significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antibacterial Activities

Compounds synthesized from 3,4-Dimethylphenylhydrazine hydrochloride derivatives have been evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, with certain derivatives demonstrating significant antibacterial potential (Bildirici, Şener, & Tozlu, 2007).

Pioglitazone Hydrochloride: Chemopreventive Potential

Research includes investigating the potential of pioglitazone hydrochloride as an anticancer agent. Pioglitazone hydrochloride, synthesized from a dimethylhydrazine derivative, was evaluated for its anticancer properties through in vitro and in vivo studies (Sinha & Sethi, 2015).

Antioxidant and Urease Inhibition Activities

New series of derivatives synthesized from 3,4-Dimethylphenylhydrazine hydrochloride were screened for antioxidant and urease inhibition activities. Certain derivatives exhibited potent urease inhibitory activities and significant antioxidant properties (Khan, Ali, Hameed, Rama, Hussain, Wadood, Uddin, Ul-Haq, Khan, Ali, & Choudhary, 2010).

Antimicrobial Agents

Derivatives of 3,4-Dimethylphenylhydrazine hydrochloride were tested for their antimicrobial activities, showing effectiveness compared to standard compounds like tetracycline (El-zohry & Abd-Alla, 2007).

Safety And Hazards

3,4-Dimethylphenylhydrazine hydrochloride can cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

As for future directions, 3,4-Dimethylphenylhydrazine hydrochloride is primarily used for research and development purposes . Its potential applications in other fields would require further exploration and research.

properties

IUPAC Name

(3,4-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMIOVAEQIEPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929342
Record name (3,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenylhydrazine hydrochloride

CAS RN

60481-51-8, 13636-53-8
Record name Hydrazine, (3,4-dimethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60481-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)hydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060481518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
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Record name 3,4-Dimethylphenylhydrazine hydrochloride
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Record name 1-(3,4-Dimethylphenyl)hydrazine hydrochloride
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Keglević, D Goleš - Croatica Chemica Acta, 1970 - hrcak.srce.hr
The ease of Fischer indolization, into several types of indole thioethers, with respect to the nature of the starting arylhydrazine and acetal components in 25/o acetic acid at 80 is …
Number of citations: 6 hrcak.srce.hr
KJ Duffy, MG Darcy, E Delorme, SB Dillon… - Journal of medicinal …, 2001 - ACS Publications
High-throughput screening for the induction of a luciferase reporter gene in a thrombopoietin (TPO)-responsive cell line resulted in the identification of 4-diazo-3-hydroxy-1-…
Number of citations: 129 pubs.acs.org
M Saçmacı, A Alkan - Heterocyclic Communications, 2007 - degruyter.com
Methyl 2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-3-oxopropanoylcarbamate 1 which is a new ß-tricarbonyl compound reacted with some aromatic hydrazines 2a-f and amino acids-…
Number of citations: 2 www.degruyter.com
GE Wright - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
6‐(Phenylhydrazino)uracils undergo facile Fischer‐type cyclization in both N hydrochloric acid and in formic acid at reflux to give 9H‐pyrimido[4,5‐b]indole‐2,4‐diones. Yields appear to …
Number of citations: 32 onlinelibrary.wiley.com
JR SPENCER, J PUNNONEN - ic.gc.ca
The invention relates to compounds and their use in the treatment of thrombocytopenia resulting from diseases or conditions such as immune thrombocytopenic purpura, cancer …
Number of citations: 0 www.ic.gc.ca
DV Kurandina, EV Eliseenkov, PV Ilyin, VP Boyarskiy - Tetrahedron, 2014 - Elsevier
An efficient and convenient method for the synthesis of aryl hydrazines has been developed via copper-catalyzed cross-coupling of aryl bromides and hydrazine with a readily …
Number of citations: 17 www.sciencedirect.com

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